1-(Trifluoroacetyl)piperidin-4-one is a fluorinated organic compound with the molecular formula C₇H₈F₃NO₂ and a molecular weight of 195.14 g/mol. This compound is characterized by the presence of a trifluoroacetyl group attached to a piperidin-4-one structure, making it significant in various chemical and pharmaceutical applications. It is classified under the category of piperidine derivatives, which are known for their diverse biological activities and utility in drug design.
The synthesis of 1-(trifluoroacetyl)piperidin-4-one can be accomplished through several methods, with one notable route involving the reaction of 4-piperidone hydrochloride with trifluoroacetic anhydride in the presence of triethylamine as a base. The synthesis process can be broken down into two main stages:
This method demonstrates a high yield of approximately 100%, showcasing its efficiency for laboratory synthesis.
The molecular structure of 1-(trifluoroacetyl)piperidin-4-one features a piperidine ring with a ketone functional group at the fourth position and a trifluoroacetyl group at the first position. The structural formula can be represented as follows:
The presence of three fluorine atoms in the trifluoroacetyl group significantly influences the compound's chemical properties, including its reactivity and biological activity.
1-(Trifluoroacetyl)piperidin-4-one can participate in various chemical reactions due to its functional groups. Notably, it can be used as a reactant in synthesizing photoreactive probes that differentiate binding sites of noncompetitive GABA receptor antagonists . Additionally, it serves as a precursor for synthesizing other fluorinated compounds or derivatives that may exhibit enhanced biological properties.
The reactions involving this compound often require careful control of conditions such as temperature, solvent choice (e.g., dichloromethane), and reaction time to achieve optimal yields and selectivity.
The mechanism of action for compounds like 1-(trifluoroacetyl)piperidin-4-one typically involves interactions with biological targets such as receptors or enzymes. For example, derivatives of this compound have been explored for their potential as GPR119 agonists, which are implicated in glucose metabolism and insulin release . The trifluoroacetyl group enhances lipophilicity and may improve binding affinity to target proteins.
Relevant data on its physical properties can be obtained from suppliers such as Sigma-Aldrich and VWR, which provide specific information on its handling and storage .
1-(Trifluoroacetyl)piperidin-4-one finds applications primarily in medicinal chemistry and pharmaceutical research. Its derivatives are being investigated for various biological activities, including:
The piperidin-4-one scaffold has been recognized since the mid-20th century as a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets. The specific derivative 1-(Trifluoroacetyl)piperidin-4-one (CAS 65220-86-2) emerged prominently in the 1990s as researchers explored N-acyl modifications to enhance pharmacokinetic properties. Its synthesis typically involves trifluoroacetylation of piperidin-4-one using trifluoroacetic anhydride (TFAA) or analogous reagents under basic conditions [3] [5]. This compound’s significance as a pharmacophore stems from its dual functionality: the ketone at C4 enables versatile nucleophilic reactions (e.g., Grignard additions or condensations), while the trifluoroacetyl group (–COCF₃) at N1 imparts unique electronic and steric properties that modulate receptor binding. By 2013, piperidin-4-ones were established as intermediates for >20 classes of therapeutics, with trifluoroacetyl variants gaining attention for their role in anticancer and antiviral lead compounds [5] [10].
Table 1: Key Historical Milestones in Piperidin-4-one Chemistry
Year | Development | Significance |
---|---|---|
1950s | Isolation of natural piperidine alkaloids (e.g., piperine) | Validated piperidine’s biological relevance |
1990s | Systematic N-trifluoroacylation protocols | Enabled scalable synthesis of 1-(Trifluoroacetyl)piperidin-4-one |
2010s | Recognition as a HSP70/P2X7 receptor antagonist scaffold | Expanded applications in oncology and immunology |
The trifluoroacetyl group is a critical determinant of 1-(Trifluoroacetyl)piperidin-4-one’s bioactivity. This modification induces three key effects:
Table 2: Impact of Trifluoroacetyl vs. Acetyl Functionalization
Parameter | 1-(Trifluoroacetyl)piperidin-4-one | 1-Acetylpiperidin-4-one |
---|---|---|
LogP | 1.8–2.2 | 0.3–0.7 |
N1 pKa | ~5.5 | ~8.0 |
Metabolic Stability (t₁/₂) | >120 min | 30–45 min |
Binding Affinity (Example Target) | Ki = 0.72 μM (Kv1.5 channel) | Ki = 17.7 μM (Kv1.5 channel) |
Recent studies illustrate these effects in Kv1.5 potassium channel inhibitors: Incorporating the trifluoroacetyl group into DDO-02005 reduced IC₅₀ from 17.7 μM (non-fluorinated lead) to 0.72 μM, primarily due to halogen bonding with Tyr481 residues [4] [6].
1-(Trifluoroacetyl)piperidin-4-one occupies a niche as a multifunctional synthon for structurally complex pharmacophores. Its applications span three domains:
Table 3: Therapeutic Applications of 1-(Trifluoroacetyl)piperidin-4-one Derivatives
Therapeutic Area | Derivative Structure | Biological Activity |
---|---|---|
Oncology | 3,5-Bis(trifluoroacetyl)-1-carbethoxypiperidin-4-one | Tubulin polymerization inhibition (IC₅₀ = 2.1 μM) |
Immunology | 1-(Trifluoroacetyl)-4-(benzo[d]oxazol-2-yl)piperidine | NLRP3 ATPase inhibition (IC₅₀ = 0.3 μM) |
Infectious Diseases | 4-(Arylidene)-1-(trifluoroacetyl)piperidin-4-ols | H1N1 neuraminidase inhibition (IC₅₀ = 7.7 μM) |
Compared to simpler N-alkylpiperidinones (e.g., 1-methyl derivatives), the trifluoroacetyl variant enables broader SAR exploration. Its electron-withdrawing nature activates the C4 ketone toward nucleophiles, facilitating spiroannulations or heterocycle fusions inaccessible with N-alkylated precursors [5] [9]. Recent innovations include its use in asymmetric trifluoromethylation cascades to generate chiral fluorinated piperidines like those in GPR119 agonists [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0